molecular formula C8H15NO3 B3042284 (2R,3S)-2-acetamido-3-methylpentanoic acid CAS No. 54831-20-8

(2R,3S)-2-acetamido-3-methylpentanoic acid

Cat. No. B3042284
CAS RN: 54831-20-8
M. Wt: 173.21 g/mol
InChI Key: JDTWZSUNGHMMJM-CAHLUQPWSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present. The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide information about the connectivity of atoms, the types of bonds, and the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. The type of reactions a compound can participate in is largely determined by its functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .

Scientific Research Applications

Crystal Structure Analysis

  • (2S,3S)- and (2R,3S)-N-acetyl-2-amino-3-methylpentanoic acids form a molecular compound with strong hydrogen bonds, revealing insights into molecular interactions and packing structures in crystallography (Yajima et al., 2009).

Synthesis Techniques

  • Efficient synthesis methods for related compounds, such as (2S, 3R)‐3‐Amino‐2‐methylpentanoic Acid, have been developed from L-Aspartic acid, demonstrating the compound's relevance in synthetic organic chemistry (Jefford & McNulty, 1994).

Chemical Analysis Methods

  • Advanced techniques like gas chromatography-negative chemical ionization mass spectrometry have been used for the analysis of methylpentanoic acids, including 3-methylpentanoic acid, in wines and other alcoholic beverages, indicating its significance in food chemistry and analysis (Gracia-Moreno et al., 2015).

Enantioselective Enclathration

  • The compound's enantiomers, such as (2R,3S)-3-methyl-2-pentanol, have been studied for enantioselective enclathration, which is crucial in stereochemistry and pharmaceutical research (Kato et al., 2003).

Pharmaceutical Research

  • 2-{[(3,4-Dichlorophenyl) acetyl]amino}-3-methylpentanoic acid (M4) enhances ATRA-induced differentiation in leukemia cells, highlighting its potential in cancer therapy (Chen et al., 2009).

Mechanism of Action

The mechanism of action is usually studied for biologically active compounds. It involves understanding how the compound interacts with biological targets at the molecular level .

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve finding new synthetic routes to the compound, discovering new reactions it can undergo, studying its potential applications, and investigating its biological activity .

properties

IUPAC Name

(2R,3S)-2-acetamido-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWZSUNGHMMJM-CAHLUQPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879251
Record name D-Alloisoleucine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2-acetamido-3-methylpentanoic acid

CAS RN

54831-20-8
Record name D-Alloisoleucine, N-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80879251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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